![molecular formula C22H23ClN6O2 B14927353 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927353.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines
准备方法
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the pyridine ring: This involves cyclization reactions that may include the use of aldehydes or ketones with ammonia or amines.
Substitution reactions: Introduction of the chloro, ethyl, and methoxy groups can be performed using halogenation, alkylation, and methoxylation reactions, respectively.
Coupling reactions: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as a carboxamide group, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or copper sulfate.
科学研究应用
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazole-pyridine fused ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid have similar pyrazole rings but lack the fused pyridine ring.
Pyridine derivatives: Compounds like 3-methoxyphenyl-substituted pyridines share the pyridine ring but differ in their substituents and lack the pyrazole ring.
The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and fused ring structure, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H23ClN6O2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC 名称 |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-5-29-19(17(23)11-25-29)12-24-22(30)16-10-18(14-7-6-8-15(9-14)31-4)26-21-20(16)13(2)27-28(21)3/h6-11H,5,12H2,1-4H3,(H,24,30) |
InChI 键 |
UUMREBFNGWIXOB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927270.png)
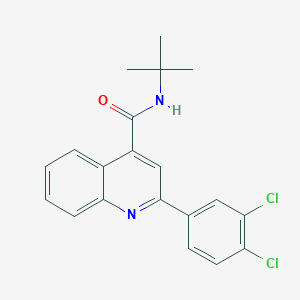
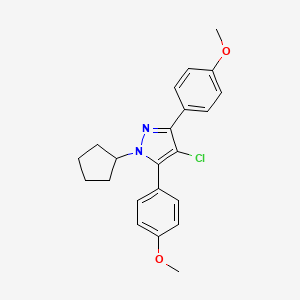
![4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927284.png)
![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
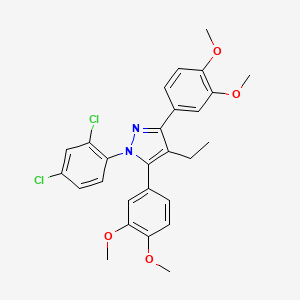
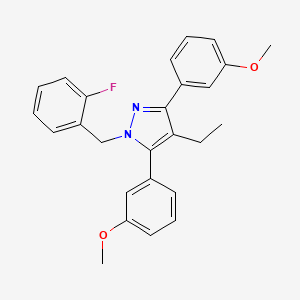
![4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B14927325.png)
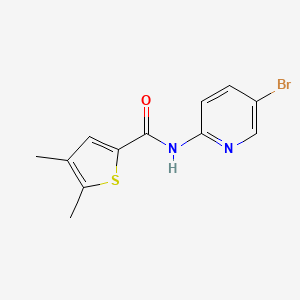

![(5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B14927330.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B14927342.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B14927350.png)
![N-(6-methoxypyridin-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927359.png)
